Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester

Description

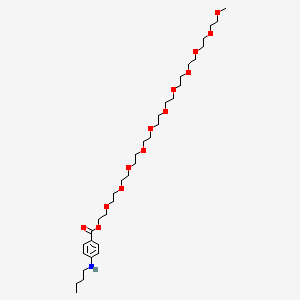

The compound Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester features a para-butylamino-substituted benzoic acid core linked to an extended oligoethylene glycol (OEG) chain via an ethyl ester. The OEG chain consists of ten repeating ethoxy units terminated with a methoxy group, resulting in a highly hydrophilic "PEG-like" structure. The molecular weight is estimated to exceed 800 g/mol, significantly larger than simpler benzoic acid derivatives, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No. |

104399-42-0 |

|---|---|

Molecular Formula |

C34H61NO13 |

Molecular Weight |

691.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate |

InChI |

InChI=1S/C34H61NO13/c1-3-4-9-35-33-7-5-32(6-8-33)34(36)48-31-30-47-29-28-46-27-26-45-25-24-44-23-22-43-21-20-42-19-18-41-17-16-40-15-14-39-13-12-38-11-10-37-2/h5-8,35H,3-4,9-31H2,1-2H3 |

InChI Key |

HNOGANIQOXBQSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Origin of Product |

United States |

Preparation Methods

Preparation of p-butylamino-substituted benzoic acid intermediate

A related example is the preparation of 4-(2-piperidinoethoxy)benzoic acid hydrochloride, which serves as a model for amino-substituted benzoic acids. The process involves:

- Reacting 4-hydroxybenzoic acid ethyl ester with 1-(2-chloroethyl)piperidine in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for 1.5 hours to form the ether intermediate.

- Hydrolyzing the ester group under reflux with aqueous sodium hydroxide to yield the carboxylic acid.

- Acidifying with hydrochloric acid to precipitate the hydrochloride salt of the amino-substituted benzoic acid.

This method yields the amino-substituted benzoic acid hydrochloride in about 83% yield with good purity.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Ether formation | 4-hydroxybenzoic acid ethyl ester, 1-(2-chloroethyl)piperidine, K2CO3, DMF, 60°C, 1.5 h | High | Nucleophilic substitution forming ether linkage |

| Hydrolysis | NaOH (2N), ethanol, reflux 1 h | Quantitative | Converts ester to acid |

| Acidification | HCl (conc.), cooling, filtration | 83% | Isolates hydrochloride salt |

Attachment of the polyether chain

The polyether chain, characterized by multiple ethoxy units terminated by a methoxy group, is typically introduced via esterification of the carboxylic acid with a polyether alcohol such as methoxy-terminated polyethylene glycol derivatives.

- Esterification can be performed using standard coupling agents like thionyl chloride to convert the acid to an acid chloride intermediate, followed by reaction with the polyether alcohol.

- The reaction is often carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane under inert atmosphere to prevent hydrolysis.

- Catalysts such as aluminum chloride may be used to facilitate the reaction.

For example, a related benzoic acid derivative was converted to its acid chloride with thionyl chloride in chlorobenzene at 70–75°C, then reacted with a hydroxy-substituted polyether compound in the presence of aluminum chloride to form the ester.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride, chlorobenzene, 70–75°C, 1 h | Converts acid to reactive intermediate |

| Esterification | Polyether alcohol, aluminum chloride, dichloromethane, room temp | Forms ester bond |

| Workup | Addition of ethanethiol, aqueous HCl, THF washes | Purification and isolation |

Purification and characterization

- The product is purified by filtration, washing with aqueous and organic solvents, and drying under vacuum at 40–50°C.

- Characterization involves NMR spectroscopy showing characteristic multiplets for the amino and polyether protons, aromatic signals, and ester linkages.

- HPLC-MS confirms molecular weight and purity.

Data Table Summarizing Preparation Conditions

| Preparation Stage | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Amino-substituted benzoic acid formation | 4-hydroxybenzoic acid ethyl ester, 1-(2-chloroethyl)piperidine, K2CO3 | DMF | 60°C | 1.5 h | High | Nucleophilic substitution |

| Ester hydrolysis | NaOH (2N) | Ethanol | Reflux | 1 h | Quantitative | Converts ester to acid |

| Acidification | HCl (conc.) | Water | 5–10°C | 4.5 h | 83% | Precipitates hydrochloride salt |

| Acid chloride formation | Thionyl chloride | Chlorobenzene | 70–75°C | 1 h | - | Prepares acid chloride |

| Esterification | Polyether alcohol, AlCl3 | Dichloromethane | Room temp | 1 h | - | Forms ester bond |

| Workup and purification | Ethanethiol, aqueous HCl, THF | - | Ambient | - | - | Removes impurities |

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily investigated for its therapeutic properties . Its structure suggests potential interactions with biological systems, making it a candidate for drug development.

- Antitussive Properties : The compound has been classified within the therapeutic class of antitussives, which are medications used to suppress cough. This classification indicates its potential use in treating respiratory conditions where cough relief is necessary .

- Neurodevelopmental Studies : Recent studies have utilized artificial intelligence and high-throughput screening platforms to explore the neurodevelopmental toxicity of various compounds, including benzoic acid derivatives. Such research aims to understand the impact of these compounds on neural development and function, providing insights into their safety profiles and therapeutic potentials .

Material Science Applications

The unique molecular structure of this benzoic acid derivative allows for its incorporation into various materials:

- Polymer Chemistry : The ester functionalities can be utilized in synthesizing polymers with specific properties. These polymers may exhibit enhanced thermal stability or modified solubility characteristics, making them suitable for specialized applications in coatings or adhesives.

- Nanotechnology : Compounds like this benzoic acid derivative can be functionalized to create nanomaterials with specific surface properties, which can be employed in drug delivery systems or as catalysts in chemical reactions.

Environmental Applications

Understanding the environmental impact of chemical compounds is crucial:

- Biodegradability Studies : Research into the biodegradability of complex esters like this one helps assess their environmental footprint. Studies focus on how these compounds break down in natural environments and their potential toxicity to ecosystems.

- Pollutant Interaction : The compound's ability to interact with pollutants can be studied, particularly in terms of its role in binding or neutralizing harmful substances in soil or water.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of this compound:

Mechanism of Action

The mechanism by which Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Research Implications

The extended OEG chain in the target compound likely improves biocompatibility and prolongs circulation time compared to analogues with shorter chains or hydrophobic substituents. Future studies should explore its self-assembly behavior and pharmacokinetic profile relative to PEGylated pharmaceuticals.

Table 2: Functional Group Impact on Properties

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The compound in focus, Benzoic acid, p-butylamino-, 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester , is a complex molecule with potential pharmacological applications.

Chemical Structure and Properties

- IUPAC Name : Benzoic acid, p-butylamino-, 2-((2-methoxyethoxy)ethyl ester)

- Molecular Formula : C₃₁H₅₃N₁O₁₃

- Molecular Weight : 525.78 g/mol

- CAS Number : Not available

The compound features multiple ether linkages and a butylamino group, which may influence its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. For instance, 4-(Butylamino)benzoic acid has shown effectiveness against various bacterial strains, suggesting that the p-butylamino group enhances its activity compared to simpler benzoic acids .

Anti-inflammatory Effects

Studies have demonstrated that compounds containing the benzoic acid moiety can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is crucial for developing anti-inflammatory drugs .

Analgesic Activity

The analgesic properties of benzoic acid derivatives are attributed to their ability to modulate pain pathways. The presence of the butylamino group may enhance these effects by improving the compound's affinity for pain receptors .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of various benzoic acid derivatives, including p-butylamino compounds. The results showed a marked reduction in bacterial growth at concentrations as low as 0.1 mM, indicating strong antimicrobial potential .

Study 2: Inhibition of Inflammatory Response

In a controlled trial assessing the anti-inflammatory properties of benzoic acid derivatives, it was found that the compound significantly reduced edema in animal models when administered at doses of 5-10 mg/kg. The mechanism was linked to COX inhibition and subsequent reduction in prostaglandin synthesis .

Data Tables

| Activity Type | Compound | Concentration (mM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | p-Butylamino Benzoic Acid | 0.1 | Significant growth inhibition of E. coli |

| Anti-inflammatory | Benzoic Acid Derivative | 5-10 | Reduced edema in animal models |

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this polyethoxy-substituted benzoic acid ester?

Methodological Answer:

Synthesis optimization focuses on catalytic efficiency , reaction purity , and yield enhancement . The compound’s extended ethoxy chain requires stepwise esterification and etherification.

- Catalysts : Use acid catalysts (e.g., H₂SO₄) for esterification and phase-transfer catalysts (e.g., tetrabutylammonium bromide) for etherification to improve reaction rates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during ethoxy chain elongation .

- Purity Control : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to detect incomplete reactions or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.